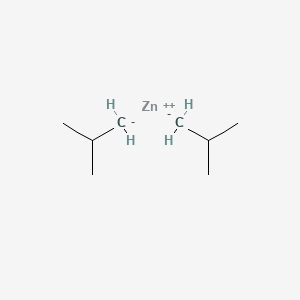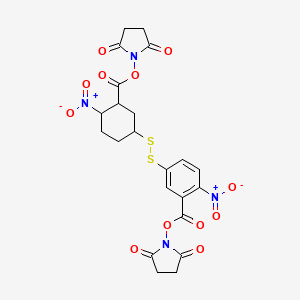
2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including nitro, disulfide, and ester groups, which contribute to its reactivity and versatility in chemical synthesis and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the activation of polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to isolate and purify the desired compound .
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The disulfide bonds can be cleaved under reducing conditions to form thiols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amines, while cleavage of the disulfide bonds produces thiols.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Facilitates the conjugation of proteins and other biomolecules, making it useful in bioconjugation and labeling studies.
Medicine: Employed in drug delivery systems, particularly in the formation of nanoparticles and liposomes for targeted drug delivery.
Industry: Utilized in the production of advanced materials and as a crosslinking agent in polymer chemistry.
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate involves the formation of reversible linkages between biomacromolecules and active small molecules. The N-hydroxysuccinimide (NHS) groups react with amines to form stable amide bonds, while the disulfide bond can be cleaved under reducing conditions, allowing for controlled release of the linked molecules.
相似化合物的比较
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker that reacts with monoclonal antibodies to modify lysine residues.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A hybrid anticonvulsant with broad-spectrum activity in animal seizure models.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)): A homobifunctional polyethylene glycol linker used in bioconjugation.
Uniqueness
What sets 2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate apart is its combination of functional groups, which allows for versatile applications in various fields. Its ability to form stable amide bonds and reversible disulfide linkages makes it particularly valuable in drug delivery and bioconjugation studies.
属性
分子式 |
C22H20N4O12S2 |
|---|---|
分子量 |
596.5 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 5-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-4-nitrocyclohexyl]disulfanyl]-2-nitrobenzoate |
InChI |
InChI=1S/C22H20N4O12S2/c27-17-5-6-18(28)23(17)37-21(31)13-9-11(1-3-15(13)25(33)34)39-40-12-2-4-16(26(35)36)14(10-12)22(32)38-24-19(29)7-8-20(24)30/h1,3,9,12,14,16H,2,4-8,10H2 |
InChI 键 |
JTLGNQOINQOSBR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(CC1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)ON3C(=O)CCC3=O)C(=O)ON4C(=O)CCC4=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




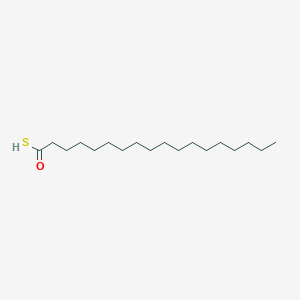
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

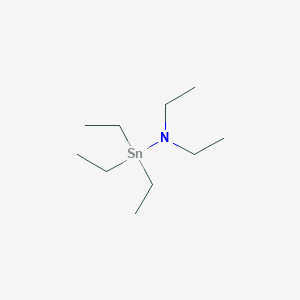
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)

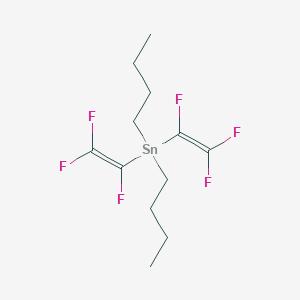
![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)


